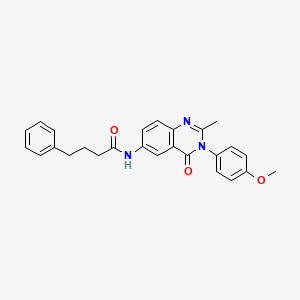

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, containing a benzene ring fused to a 1,3-diazin-2-one ring. The presence of the methoxyphenyl and phenylbutanamide groups suggests that this compound could have interesting chemical and biological properties .

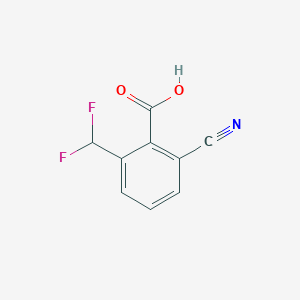

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the methoxyphenyl and phenylbutanamide groups attached at specific positions. The exact structure would depend on the positions of these groups on the quinazolinone ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinazolinone core and the attached functional groups. The carbonyl group in the quinazolinone ring, for example, could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its specific structure. The presence of the polar carbonyl group and the nonpolar benzene rings could give it both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen

- Compound Role : The compound SKF-96365 (also known as 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) is a well-known inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel. It inhibits thapsigargin-induced SOCE in Jurkat cells with an IC₅₀ of 12 μM. Additionally, it has shown promise in preventing tumor metastasis in a mouse model of breast cancer .

- Application : Researchers have employed molecular docking studies and molecular dynamics simulations to explore the interactions of this compound with target proteins. Such studies provide insights into its potential as a drug candidate .

- Methodology : A unique preparation method led to the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield was moderate, this compound holds promise for bioactivity studies .

Store-Operated Calcium Entry (SOCE) Modulator

Corrosion Inhibition

Molecular Docking Studies

Bioactive Compound Synthesis

Wirkmechanismus

The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules with which it interacts. Quinazolinones and their derivatives have been studied for their potential as therapeutic agents, and they have been found to interact with various biological targets .

Zukünftige Richtungen

The study of quinazolinone derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this specific compound, its physical and chemical properties, its reactivity, and its potential biological activity .

Eigenschaften

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-18-27-24-16-11-20(28-25(30)10-6-9-19-7-4-3-5-8-19)17-23(24)26(31)29(18)21-12-14-22(32-2)15-13-21/h3-5,7-8,11-17H,6,9-10H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWYKYAIAFBRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3014841.png)

![N-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B3014853.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B3014859.png)

![N-(4-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3014860.png)